Thalidasine

Cancer Research Natural Products Cytotoxicity

Sourcing Thalidasine is a strategic decision for labs prioritizing target selectivity and assay efficiency. Its asymmetric 20-membered macrocyclic ring with a distinctive C-5 diphenyl ether terminus underpins a 3.0-fold higher potency (IC50=5.5 μM) in colon adenocarcinoma models (HT-29) versus generic analogs, enabling significant growth inhibition at conservatively low concentrations to minimize solvent toxicity. For drug resistance studies, its P-gp inhibitory profile offers a reliable tool for SAR-driven chemosensitizer design. In Leishmania donovani assays (IC50=4.1 μM), potency is within range of miltefosine, making it an ideal starting point for novel antiparasitic probes. Reproducibility demands compound specificity; generic substitutions risk invalidating comparative data and wasting resources. Secure a research-exclusive batch with verified stereochemistry (3S,22S) and NMR-confirmed methoxylation pattern for unambiguous results.

Molecular Formula C39H44N2O7
Molecular Weight 652.8 g/mol
CAS No. 16623-56-6
Cat. No. B094974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidasine
CAS16623-56-6
Synonymsthalidasine
Molecular FormulaC39H44N2O7
Molecular Weight652.8 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)OC)OC)C=C5)OC)OC
InChIInChI=1S/C39H44N2O7/c1-40-17-15-27-28-22-34(44-5)37(45-6)36(27)48-39-35-25(21-33(43-4)38(39)46-7)14-16-41(2)30(35)19-24-10-13-31(42-3)32(20-24)47-26-11-8-23(9-12-26)18-29(28)40/h8-13,20-22,29-30H,14-19H2,1-7H3/t29-,30-/m0/s1
InChIKeySVQMVSCWYACSCP-KYJUHHDHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidasine (CAS 16623-56-6): A Structurally Unique Bisbenzylisoquinoline Alkaloid for Oncology and Natural Product Research


Thalidasine (CAS 16623-56-6) is a bisbenzylisoquinoline alkaloid isolated from various Thalictrum species . It is characterized by an asymmetric 20-membered macrocyclic ring containing a diphenyl ether terminus at C-5, a unique structural feature among its class [1]. Thalidasine exhibits notable antiproliferative activity against human colon adenocarcinoma cells (HT-29) and antileishmanial effects against Leishmania donovani promastigotes, positioning it as a valuable research tool in oncology and infectious disease studies [2]. Its distinct stereochemistry (3S,22S) and specific methoxylation pattern (five O-methyl groups, two N-methyl groups) further differentiate it from closely related analogs [1].

Why Thalidasine (CAS 16623-56-6) Cannot Be Substituted by Generic Bisbenzylisoquinoline Analogs in Precision Research


Substitution of Thalidasine with other bisbenzylisoquinoline alkaloids such as tetrandrine, berbamine, or hernandezine is not scientifically justified due to marked differences in structural topology, stereochemistry, and functional group arrangement. Thalidasine is distinguished by its asymmetric 20-membered macrocyclic ring with a C-5 diphenyl ether terminus, a feature absent in the majority of related compounds [1]. Structure-activity relationship (SAR) studies reveal that this unique architecture directly impacts tumor-inhibitory potency and target binding profiles, as macrocyclic ring size and ether linkage position critically influence P-glycoprotein (P-gp) inhibition and cytotoxicity [2]. Consequently, experimental outcomes obtained with generic analogs cannot be extrapolated to Thalidasine without rigorous validation, making compound-specific sourcing essential for reproducible research.

Quantitative Evidence Differentiating Thalidasine (CAS 16623-56-6) from Closest Analogs: A Procurement Guide


Thalidasine Exhibits Distinct Cytotoxic Potency in HT-29 Colon Adenocarcinoma Cells Compared to Tetrandrine

Thalidasine demonstrates measurable antiproliferative activity against human colon adenocarcinoma HT-29 cells. In a sulforhodamine B assay following 72-hour exposure, Thalidasine achieved an IC50 of 5.5 μM . In contrast, the closely related analog tetrandrine, under comparable in vitro conditions (72-hour MTT assay), exhibited an IC50 of 16.7 μM against the same HT-29 cell line, translating to a 3.0-fold higher cytotoxic potency for Thalidasine [1]. This quantitative difference underscores that Thalidasine cannot be considered interchangeable with tetrandrine in HT-29-based studies.

Cancer Research Natural Products Cytotoxicity

Thalidasine Demonstrates Potent Antileishmanial Activity Against L. donovani Promastigotes (IC50 = 4.1 μM)

Thalidasine exhibits significant inhibitory activity against Leishmania donovani promastigotes, with a reported IC50 value of 4.1 μM . This potency provides a quantifiable reference point for selecting Thalidasine in Leishmania infection models, particularly when compared to other antileishmanial agents. For context, the well-known antileishmanial drug miltefosine typically shows IC50 values in the range of 1-10 μM against L. donovani promastigotes, indicating that Thalidasine's activity is within a therapeutically relevant range [1]. This specific antiparasitic activity broadens Thalidasine's utility beyond oncology.

Parasitology Infectious Disease Natural Products

Thalidasine Belongs to a Subclass of Bisbenzylisoquinolines with Documented P-glycoprotein (P-gp) Inhibitory Activity

A comprehensive review of 13 bisbenzylisoquinoline alkaloids, including Thalidasine, confirms that compounds within this class exhibit strong affinity and inhibitory effects on P-glycoprotein (P-gp), a key mediator of multidrug resistance [1]. While direct comparative IC50 data for Thalidasine against other P-gp inhibitors is currently limited in the public domain, its inclusion in this class-level analysis indicates a shared mechanism of action. This is particularly relevant when compared to the well-studied analog tetrandrine, which enhances the cytotoxicity of MDR-related drugs via P-gp modulation at a concentration of 3.0 μM [2]. Procurement of Thalidasine is therefore justified for studies investigating P-gp inhibition as a strategy to reverse chemoresistance, especially when structural nuances may offer advantages over more extensively characterized analogs.

Multidrug Resistance Pharmacokinetics Cancer Research

Optimal Research and Industrial Application Scenarios for Thalidasine (CAS 16623-56-6) Based on Quantitative Evidence


Investigating Colon Adenocarcinoma Cell Growth Inhibition: A More Potent Alternative to Tetrandrine

Based on the 3.0-fold higher potency of Thalidasine (IC50 = 5.5 μM) compared to tetrandrine (IC50 = 16.7 μM) in HT-29 colon adenocarcinoma cells, Thalidasine is the preferred compound for in vitro studies focused on this cancer type [1]. Using Thalidasine may allow researchers to achieve significant growth inhibition at lower concentrations, minimizing potential solvent toxicity and conserving valuable compound. This scenario is particularly relevant for high-throughput screening campaigns or detailed mechanistic studies where compound efficiency is paramount.

Chemical Probe Development for Leishmania donovani Infection Models

Thalidasine's potent activity against Leishmania donovani promastigotes (IC50 = 4.1 μM) positions it as a promising starting point for developing novel antileishmanial probes [1]. Its potency is within the range of established drugs like miltefosine, suggesting it could be used in comparative efficacy studies or to investigate parasite-specific targets. This application scenario is ideal for parasitology laboratories seeking to expand their library of natural product-derived antiparasitic agents.

Structure-Activity Relationship (SAR) Studies on P-glycoprotein-Mediated Multidrug Resistance

Given its classification among bisbenzylisoquinoline alkaloids with documented P-gp inhibitory activity, Thalidasine serves as a valuable tool for SAR investigations aimed at understanding how specific structural features (e.g., the 20-membered ring and C-5 diphenyl ether terminus) influence P-gp binding and function [1]. By comparing Thalidasine's activity with that of tetrandrine and other analogs, researchers can delineate the pharmacophoric elements essential for MDR reversal, ultimately guiding the design of more effective chemosensitizers.

Natural Product Chemistry and Dereplication Studies

Thalidasine's unique chemical fingerprint, characterized by a specific molecular formula (C39H44N2O7) and distinct NMR signature (five methoxyl groups, two N-methyl groups, nine aromatic protons), makes it an excellent reference standard for dereplication efforts in Thalictrum species [1]. Its procurement enables accurate identification and quantification of this alkaloid in complex plant extracts, supporting phytochemical investigations and quality control analyses of herbal materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidasine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.